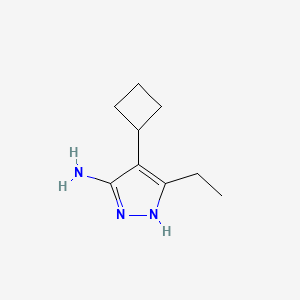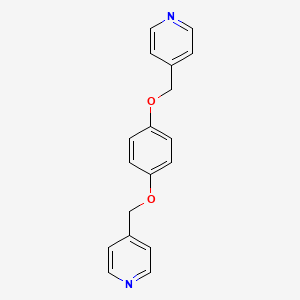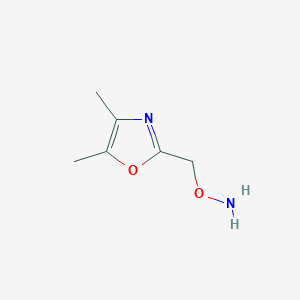
O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . This compound is characterized by the presence of an oxazole ring substituted with dimethyl groups and a hydroxylamine functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine typically involves the reaction of 4,5-dimethyloxazole with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The oxazole ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine include:
- O-((4-Methyloxazol-2-yl)methyl)hydroxylamine
- O-((5-Methyloxazol-2-yl)methyl)hydroxylamine
- O-((4,5-Dimethyloxazol-2-yl)ethyl)hydroxylamine
Uniqueness
This compound is unique due to the presence of both dimethyl groups on the oxazole ring, which enhances its chemical stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
O-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2)10-6(8-4)3-9-7/h3,7H2,1-2H3 |
InChI Key |
WRWYLERVMCGOLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)CON)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


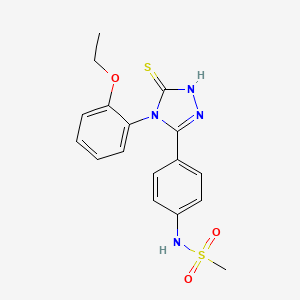
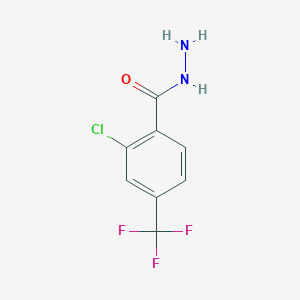

![ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11764076.png)
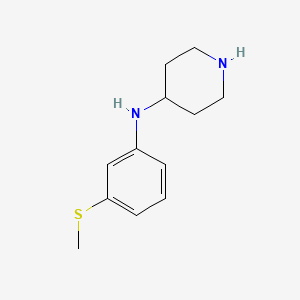
![(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid](/img/structure/B11764081.png)
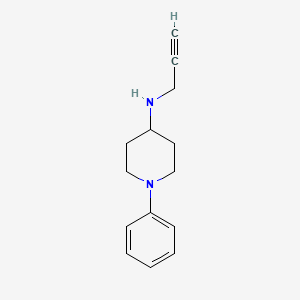
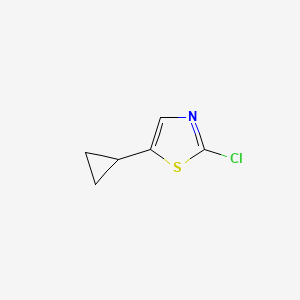
![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764096.png)
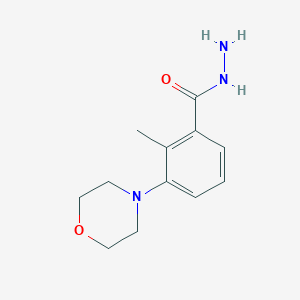
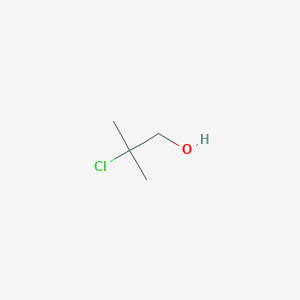
![(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11764113.png)
